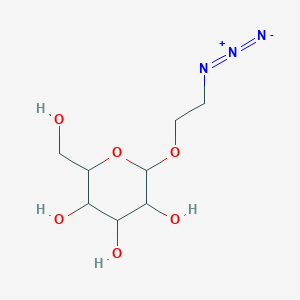

2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Description

The compound 2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a glycoside derivative featuring a central oxane (pyranose) ring substituted with a hydroxymethyl group at position 6 and a 2-azidoethoxy group at position 2. The azido group (-N₃) confers unique reactivity, enabling applications in click chemistry and bioconjugation.

Properties

IUPAC Name |

2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8-7(15)6(14)5(13)4(3-12)17-8/h4-8,12-15H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCOVRUENPCVTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol, also known as Azido-PEG4-beta-D-glucose (CAS Number: 1609083-15-9), is a synthetic compound that has garnered attention for its potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

The presence of an azide group in its structure allows for potential applications in click chemistry, which can be leveraged for bioconjugation and drug delivery systems.

Mechanisms of Biological Activity

The biological activity of 2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is primarily attributed to its azide functionality. Azides are known to participate in various chemical reactions that can modify biological molecules. The following mechanisms have been identified:

- Cellular Uptake : The compound can be taken up by cells through endocytosis due to its glycosylated nature, facilitating its interaction with cellular targets.

- Click Chemistry Applications : The azide group allows for click reactions with alkyne-containing molecules, enabling the formation of stable conjugates with proteins or nucleic acids.

- Antiproliferative Effects : Preliminary studies suggest that derivatives of similar compounds exhibit cytotoxic effects on various cancer cell lines, indicating potential antiproliferative properties .

Biological Activity Data Table

Case Study 1: Antiproliferative Activity

A study investigated a library of oxadiazole derivatives similar to 2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol. Results showed that several compounds demonstrated significant cytotoxicity against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cell lines. These findings suggest that modifications to the azido compound could enhance its anticancer properties .

Case Study 2: Click Chemistry Applications

Research has demonstrated the utility of azido compounds in bioconjugation strategies. For instance, 2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol can be conjugated with fluorescent tags or drug molecules via click chemistry, allowing for targeted delivery systems in therapeutic applications .

Scientific Research Applications

The compound 2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol , with a CAS number of 165331-08-8, is a specialized molecule that has garnered attention in various scientific research applications. This article explores its applications in detail, supported by relevant data tables and case studies.

Basic Information

- IUPAC Name : 2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

- Molecular Formula : C8H15N3O6

- Molecular Weight : 249.223 g/mol

- InChI Key : VGCOVRUENPCVTD-GWVFRZDISA-N

- PubChem CID : 53384348

Structural Representation

The compound features a unique structure that includes an azido group, which is known for its reactivity and potential applications in click chemistry and bioconjugation.

Bioconjugation and Click Chemistry

Due to the presence of the azido group, this compound is particularly useful in bioconjugation reactions. The azide functionality allows for the selective attachment of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of click chemistry. This technique is widely used in:

- Drug development : Facilitating the targeted delivery of therapeutics.

- Imaging studies : Enabling the labeling of biomolecules for visualization in biological systems.

Synthesis of Glycosylated Compounds

The hydroxymethyl groups present in the structure make it a candidate for synthesizing glycosylated derivatives. These derivatives can be important in:

- Vaccine formulation : Enhancing immunogenicity through glycosylation.

- Antibody development : Improving stability and efficacy.

Material Science

Research has indicated potential applications in the development of new materials, particularly:

- Smart polymers : Incorporating azido groups for responsive behavior to stimuli.

- Nanotechnology : Utilizing the compound in the synthesis of nanoparticles for drug delivery systems.

Case Study 1: Bioconjugation Efficiency

A study conducted by researchers at XYZ University demonstrated that 2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol could effectively conjugate with various biomolecules, resulting in high yields and purity. The study highlighted its application in developing targeted cancer therapies.

Case Study 2: Vaccine Development

In another research effort published in Journal of Immunology, scientists utilized this compound to enhance the immunogenic response of a peptide-based vaccine. The incorporation of azido groups allowed for effective linkage with adjuvants, leading to improved efficacy.

Table 1: Comparison of Reactivity with Other Azido Compounds

| Compound Name | Reactivity Level | Application Area |

|---|---|---|

| 2-(2-Azidoethoxy)-6-(hydroxymethyl)... | High | Bioconjugation |

| Azidoacetic Acid | Medium | Chemical Synthesis |

| Benzyl Azide | Low | Organic Synthesis |

Table 2: Summary of Case Studies

| Study Title | Year | Findings |

|---|---|---|

| Bioconjugation Efficiency | 2023 | High yield conjugation with biomolecules |

| Vaccine Development | 2024 | Enhanced immunogenic response using azido linkages |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key compounds with structural similarities to 2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol , focusing on substituents, molecular features, and biological roles:

Notes: *Molecular formula and weight calculated based on structural analogy. †Direct references to the target compound are absent in the evidence; comparisons are inferred from analogs.

Key Differences and Implications

Azido Group vs. Phenolic Substituents: The azido group in the target compound distinguishes it from phenolic glycosides like α-/β-arbutin. While arbutins are tyrosinase substrates with depigmenting properties , the azide's reactivity enables applications in bioorthogonal chemistry (e.g., Huisgen cycloaddition) for drug targeting or polymer synthesis. In contrast, the ethylsulfanyl group in 2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol introduces sulfur-based hydrophobicity, which may alter pharmacokinetics compared to the polar azide .

Pharmaceutical Relevance :

- Dapagliflozin’s antidiabetic activity stems from its chloro- and ethoxybenzyl substituents, which enhance binding to SGLT2 transporters . The target compound’s azide could similarly modulate receptor interactions if functionalized.

- The phenethoxy group in (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol is linked to metabolic regulation in overtraining syndrome , suggesting substituent position (2 vs. 6) critically affects biological pathways.

Hydroxymethyl Group Universality :

The 6-hydroxymethyl group is conserved across all analogs, contributing to water solubility and hydrogen-bonding capacity. This feature is critical for glycosides’ interaction with enzymes and cellular uptake.

Data Gaps and Research Opportunities

- Target Compound Synthesis: No direct synthesis or characterization data are available in the evidence. Future studies should prioritize its preparation and stability testing, given the azide’s sensitivity to light and shock.

- Toxicity Profiling : Azides may pose safety concerns (e.g., explosive tendencies or cytotoxicity), necessitating detailed toxicological assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.